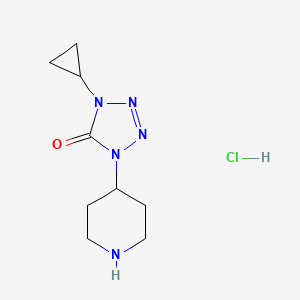

1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride

描述

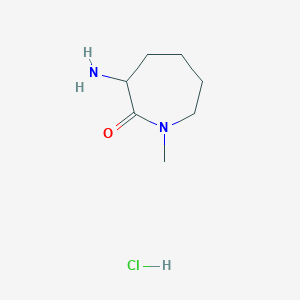

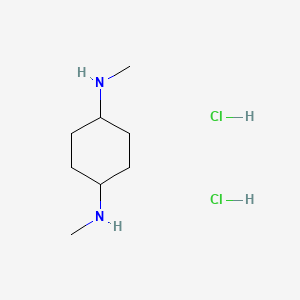

The compound “1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride” is a complex organic molecule. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Piperidin-4-ones, a related class of compounds, exhibit various biological activities like analgesic, hypotensive and central nervous system depressant, antiviral, bactericidal and fungicidal activities .

Synthesis Analysis

In the synthesis of related compounds, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide . The piperidine derivative was first coupled with Boc‐protected β‐alanine using HBTU/HOBt/DIPEA as activating agents .Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride” is complex, involving several functional groups and rings. The compound features a cyclopropyl group, a piperidin-4-yl group, and a 1,4-dihydro-tetrazol-5-one group . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been studied .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Mannich reaction, which is a form of condensation . This reaction involves the coupling of the piperidine derivative with Boc‐protected β‐alanine using HBTU/HOBt/DIPEA as activating agents .科学研究应用

Synthesis and Structural Characterization

The synthesis and crystal structure of novel heterocyclic compounds involving 1-cyclopropyl and piperidin-4-yl groups have been extensively studied due to their significant biological importance. For example, Thimmegowda et al. (2009) synthesized a related compound, which, due to its structural relation to the anti-HIV drug Nevirapine, highlights the importance of these compounds in medicinal chemistry. The crystal structure of such compounds aids in molecular modeling and biological studies by providing a detailed characterization of the molecule's geometry and intermolecular interactions (Thimmegowda et al., 2009).

Antimicrobial Activity

Compounds containing the tetrazole and piperidine nuclei demonstrate promising antimicrobial properties. Elavarasan et al. (2014) synthesized a series of novel tetrazole substituted piperidine derivatives, showing that several compounds exhibited good antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Application in Polymer Chemistry

The structural versatility of compounds containing 1-cyclopropyl and piperidin-4-yl groups allows their use in polymer chemistry. Soboleva et al. (2017) explored the synthesis of piperidin-4-ols and their acrylates, aiming at the preparation of fluorescent films. This demonstrates the potential of such compounds in material science, especially in the development of new materials with specific optical properties (Soboleva, Orlova, & Shelkovnikov, 2017).

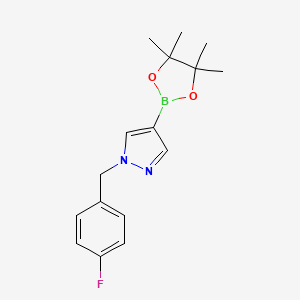

Fluorescent Properties for Bioimaging

Compounds derived from 1-cyclopropyl and piperidin-4-yl groups also exhibit fluorescent properties, making them suitable for bioimaging applications. Odin et al. (2022) reported the synthesis of pyrazoles and pyrazolines with marked fluorescent abilities, which could be utilized in bioimaging to track biological processes in real-time with high specificity (Odin, Chertov, Grigor’eva, & Golovanov, 2022).

CGRP Receptor Antagonism

The specificity of 1-cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride derivatives towards certain biological targets has been exploited in drug development. For instance, Cann et al. (2012) described the synthesis of a potent CGRP (calcitonin gene-related peptide) receptor antagonist. This highlights the therapeutic potential of such compounds in treating conditions mediated by the CGRP receptor, such as migraine headaches (Cann et al., 2012).

属性

IUPAC Name |

1-cyclopropyl-4-piperidin-4-yltetrazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O.ClH/c15-9-13(7-1-2-7)11-12-14(9)8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKLAKIDTFSZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)N(N=N2)C3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methylphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469488.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)

![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)

![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)